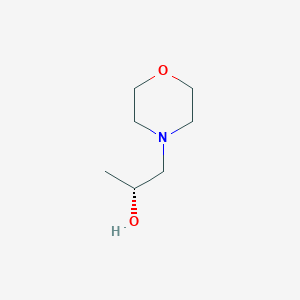

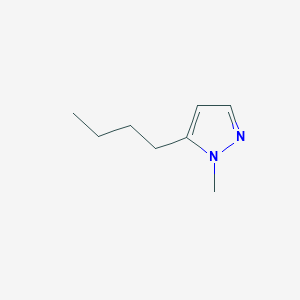

![molecular formula C17H17ClN6O2 B2490972 3-(3-Chloro-4-methylphenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 887223-40-7](/img/structure/B2490972.png)

3-(3-Chloro-4-methylphenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest belongs to the class of triazolopyrimidines, a group known for their diverse biological activities and potential in medicinal chemistry. These compounds have been extensively studied for their fungicidal, insecticidal, and antibacterial properties, as well as for their roles in various organic reactions.

Synthesis Analysis

The synthesis of triazolopyrimidines typically involves multi-step sequences starting from suitable precursors such as chloropyridines or pyrazoles. For example, a series of triazolopyrimidines have been synthesized via a sequence using 2-chloro-5-(chloromethyl)-pyridine, reacting with primary aliphatic amines, hydrazine, and hydrazide to obtain cyclization products. These products are then confirmed through spectroscopic methods like NMR, IR, MS, and sometimes X-ray diffraction (Chen & Shi, 2008).

Molecular Structure Analysis

Structural characterization of triazolopyrimidines is crucial for understanding their chemical behavior and biological activity. Techniques such as X-ray diffraction and various forms of NMR spectroscopy are commonly employed. For instance, the structure of ethyl 2-(4-vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate was elucidated using X-ray single crystal diffraction and compared with DFT calculations (Lahmidi et al., 2019).

Chemical Reactions and Properties

Triazolopyrimidines undergo various chemical reactions, including cyclocondensation, alkylation, and reactions with active methylene compounds, leading to a wide range of derivatives with potential biological activities. These reactions are influenced by the nature of substituents and the reaction conditions (Farghaly, 2008).

Applications De Recherche Scientifique

Potential Antiasthma Applications

Triazolopyrimidines have been investigated for their potential as antiasthma agents. A study demonstrated the synthesis of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, which showed activity as mediator release inhibitors in the human basophil histamine release assay. These compounds were synthesized through a series of reactions starting from arylamidines, leading to pyrimidinones, and eventually to triazolo[1,5-c]pyrimidines after cyclization. The research identified several compounds with promising activity, chosen for further pharmacological evaluation (Medwid et al., 1990).

Antimicrobial Activity

Another study focused on the synthesis of a novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring. The compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This study highlights the potential of triazolopyrimidine derivatives in developing new antimicrobial agents (Lahmidi et al., 2019).

Anticancer Properties

Triazolopyrimidines have also been explored for their anticancer properties. Research on a series of triazolopyrimidines revealed their unique mechanism of inhibiting tubulin polymerization, distinguishing them from other microtubule-active compounds. These compounds showed potential in overcoming resistance attributed to multidrug resistance transporter proteins and exhibited significant tumor growth inhibition in various in vivo models (Zhang et al., 2007).

Propriétés

IUPAC Name |

3-(3-chloro-4-methylphenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN6O2/c1-11-4-5-12(8-13(11)18)24-16-15(20-21-24)17(26)23(10-19-16)9-14(25)22-6-2-3-7-22/h4-5,8,10H,2-3,6-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVTUDVHFNQZGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N4CCCC4)N=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

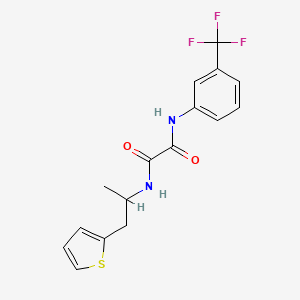

![N-(Cyanomethyl)-N-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2490893.png)

![N-[(1-Aminocyclohexyl)methyl]-3-cyclopentyl-5-methyl-1,2-oxazole-4-carboxamide;hydrochloride](/img/structure/B2490895.png)

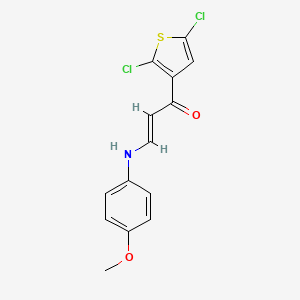

![N-(3-chlorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2490902.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2490903.png)

![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2490904.png)

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2490906.png)

![N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)acetamide](/img/structure/B2490907.png)

![N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2490912.png)